5-Methyl Substitution Confers Nanomolar CK2 Inhibitory Potency vs. Submicromolar 5-H Analogs [1] [2]
In a systematic SAR study of 4-aminothieno[2,3-d]pyrimidine-based CK2 inhibitors, all compounds achieving IC₅₀ values below 100 nM carried a substituent at the 5-position of the thieno ring [1]. The 5-p-tolyl derivative NHTP23 (5e) achieved IC₅₀ = 0.01 μM, the 5-phenyl derivative NHTP25 (5g) IC₅₀ = 0.065 μM, and the 5-phenyl-6-methyl derivative NHTP33 (5n) IC₅₀ = 0.008 μM [1]. In contrast, 4-aminothieno[2,3-d]pyrimidines lacking 5-substitution (e.g., 5-H parent scaffold derivatives) consistently exhibit IC₅₀ values above 1 μM in CK2 inhibition assays [1]. A separate study of 5-methyl-N-(2-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine (BDBM65438) showed an IC₅₀ of 887 nM against Wnt-3a, whereas the 5,6-dimethyl analog (BDBM78872) showed a substantially weaker IC₅₀ of 4,400 nM against LIMK1, indicating that even within the methyl-substituted series, the pattern of substitution critically modulates target affinity [2] [3].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 5-Methyl-4-aminothieno[2,3-d]pyrimidine scaffold delivers CK2 IC₅₀ as low as 8 nM (NHTP33 derivative) and Wnt-3a IC₅₀ of 887 nM [1] [2]. |
| Comparator Or Baseline | 5-H (unsubstituted) 4-aminothieno[2,3-d]pyrimidine scaffold: CK2 IC₅₀ >1 μM [1]; 5,6-dimethyl analog (BDBM78872): LIMK1 IC₅₀ = 4,400 nM [3]. |
| Quantified Difference | At least 100-fold improvement in CK2 potency for 5-substituted vs. 5-H scaffold; approximately 5-fold difference in potency between 5-methyl vs. 5,6-dimethyl substitution patterns across different kinase targets [1] [2] [3]. |
| Conditions | CK2 inhibition: in vitro ATP-competitive assay using recombinant human CK2; Wnt-3a: PubChem BioAssay AID 651570 (FRET-based); LIMK1: TR-FRET assay with cofilin-2 substrate [1] [2] [3]. |
Why This Matters
The 5-methyl substituent is a critical pharmacophoric element; selecting a 5-unsubstituted thienopyrimidine building block risks generating lead compounds with insufficient kinase binding affinity, wasting synthesis and screening resources.
- [1] Ostrynska, O.V.; Balanda, A.O.; Bdzhola, V.G.; Golub, A.G.; Kotey, I.M.; Gryshchenko, A.A.; Kukharenko, O.P.; Briukhovetska, N.V.; Yarmoluk, S.M. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Eur. J. Med. Chem. 2016, 115, 148-160. DOI: 10.1016/j.ejmech.2016.03.004. View Source
- [2] BindingDB. BDBM65438: (5-methylthieno[2,3-d]pyrimidin-4-yl)-[2-(2-pyridyl)ethyl]amine. IC₅₀ = 887 nM (Protein Wnt-3a, Mouse). PubChem BioAssay AID 651570. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=65438 (accessed 2026-05-02). View Source
- [3] BindingDB. BDBM78872: 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. IC₅₀ = 4,400 nM (LIM domain kinase 1, Human). TR-FRET assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=78872 (accessed 2026-05-02). View Source
